molecular formula C15H13Cl2N3O4S3 B2708350 (Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide CAS No. 1164464-61-2

(Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide

Cat. No.: B2708350
CAS No.: 1164464-61-2
M. Wt: 466.37
InChI Key: BBSVTTSBLYVLGE-CYVLTUHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H13Cl2N3O4S3 and its molecular weight is 466.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(Z)-2,5-Dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and mechanisms of action.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its aromatic properties, and a sulfonamide moiety that contributes to its biological activity. The presence of the benzo[d]thiazole group enhances its interaction with biological targets. The molecular formula can be represented as follows:

Component Structure
Thiophene Ring Thiophene
Benzo[d]thiazole Moiety Benzo[d]thiazole
Sulfonamide Group Sulfonamide

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including the compound . Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : Hep3B (hepatocellular carcinoma), NCI-H23 (lung cancer).
  • IC50 Values : The compound demonstrated an IC50 value of approximately 5.46 µM against Hep3B cells, indicating potent anticancer activity .

The mechanism through which this compound exerts its anticancer effects appears to involve disruption of microtubule dynamics. Studies suggest that it may bind to the colchicine site on tubulin, leading to cell cycle arrest in the G2/M phase and inhibiting spheroid formation in cancer cells .

Antibacterial Activity

In addition to its anticancer properties, the compound has shown promising antibacterial activity. Similar compounds within the thiophene class have been reported to inhibit bacterial growth effectively:

  • Target Bacteria : Gram-positive and Gram-negative strains.
  • Mechanism : The sulfonamide group is believed to inhibit bacterial dihydropteroate synthase, disrupting folate biosynthesis essential for bacterial growth .

Case Studies

  • Hepatocellular Carcinoma Study :
    • Objective : Evaluate the impact on Hep3B spheroid formation.
    • Findings : The compound significantly reduced spheroid size and altered morphology, suggesting an effect on cancer stemness and tumorigenicity .
  • Antibacterial Efficacy Study :
    • Objective : Assess antibacterial properties against various strains.
    • Results : Demonstrated a twofold to sixteen-fold increase in antibacterial effects compared to standard antibiotics like Oxytetracycline .

Summary of Biological Activities

Activity Type Effect IC50 Value (µM) Target Cells/Bacteria
AnticancerCytotoxicity5.46Hep3B (Hepatocellular carcinoma)
AntibacterialInhibition of growthVariesGram-positive and Gram-negative bacteria

Properties

IUPAC Name

2,5-dichloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O4S3/c1-24-5-4-20-10-3-2-8(27(18,22)23)6-11(10)25-15(20)19-14(21)9-7-12(16)26-13(9)17/h2-3,6-7H,4-5H2,1H3,(H2,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSVTTSBLYVLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.